Brl 20627

Description

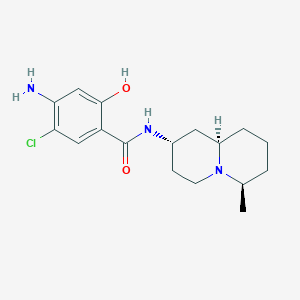

Structure

3D Structure

Properties

CAS No. |

99390-76-8 |

|---|---|

Molecular Formula |

C17H24ClN3O2 |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

N-[(2S,6R,9aR)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C17H24ClN3O2/c1-10-3-2-4-12-7-11(5-6-21(10)12)20-17(23)13-8-14(18)15(19)9-16(13)22/h8-12,22H,2-7,19H2,1H3,(H,20,23)/t10-,11+,12-/m1/s1 |

InChI Key |

SQQXDSFKORQHET-GRYCIOLGSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@H]2N1CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3O)N)Cl |

Canonical SMILES |

CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide BRL 20627 BRL-20627 |

Origin of Product |

United States |

Foundational & Exploratory

The "Clean" Benzamide: BRL 20627 and the Unmasking of the 5-HT4 Receptor

The following technical guide details the history, pharmacology, and experimental role of BRL 20627 in the classification of serotonin receptors.

Technical Whitepaper & Experimental Guide

Executive Summary

BRL 20627 is a substituted benzamide derivative developed by Beecham Pharmaceuticals (now GSK) in the early 1980s. While it never achieved the clinical fame of its successor BRL 24924 (Renzapride) or the blockbuster Cisapride , BRL 20627 served as a critical "tool compound" in neuropharmacology.

Its primary value lay in its selectivity profile : unlike the parent compound Metoclopramide , BRL 20627 retained 5-HT receptor activity while virtually eliminating Dopamine D2 receptor antagonism. This "clean" pharmacological profile allowed researchers to dissociate the serotonergic components of gastric motility from dopaminergic mechanisms, ultimately providing the experimental evidence required to define the 5-HT4 receptor .

Chemical Pedigree & Structure-Activity Relationship (SAR)

The development of BRL 20627 was driven by the need to improve upon Metoclopramide, which possessed a "dirty" profile (D2 antagonism + 5-HT3 antagonism + 5-HT4 agonism). D2 antagonism caused extrapyramidal side effects (EPS), limiting clinical utility.

The Benzamide Scaffold Evolution

The core structure is the 4-amino-5-chloro-2-methoxybenzamide moiety.[1][2] Modifications to the amide side chain dramatically altered receptor affinity.

| Compound | Chemical Class | D2 Affinity | 5-HT3 Affinity | 5-HT4 Activity | Clinical Outcome |

| Metoclopramide | Benzamide | High (+++) | Moderate (++) | Weak Agonist (+) | Antiemetic (EPS risk) |

| BRL 20627 | Benzamide | Negligible (-) | Moderate (++) | Weak Agonist (+) | Research Tool |

| BRL 24924 | Azabicyclo-benzamide | Negligible (-) | High (+++) | Potent Agonist (+++) | Renzapride (Prokinetic) |

| Cisapride | Piperidinyl-benzamide | Negligible (-) | Weak (+) | Potent Agonist (++++) | Prokinetic (Cardiac risk) |

Key SAR Insight: The removal of D2 affinity in BRL 20627 was achieved by steric manipulation of the side chain, preventing the compound from fitting into the dopamine binding pocket while retaining the pharmacophore necessary for 5-HT receptor recognition.

The "Paradox" of the Orphan Receptor

Before 1988, serotonin receptors were broadly classified into "M" (neural, blocked by morphine) and "D" (muscle, blocked by dibenzyline) types, or later 5-HT1, 5-HT2, and 5-HT3.

The Experimental Anomaly

Researchers observed that benzamides like BRL 20627 stimulated gastric motility (a prokinetic effect).

-

Hypothesis A: The effect is due to D2 blockade (disinhibition of acetylcholine).

-

Disproof:BRL 20627 stimulated motility but had no D2 affinity. [3]

-

-

Hypothesis B: The effect is due to 5-HT3 antagonism.[4]

-

Disproof: Selective 5-HT3 antagonists (like MDL 72222) did not stimulate motility on their own. Furthermore, BRL 20627 acted as a 5-HT3 antagonist, yet stimulated motility via a mechanism that was not blocked by other 5-HT3 antagonists.

-

This paradox—a compound that blocked 5-HT3 yet stimulated motility via a non-D2, non-5-HT1/2 mechanism—forced the postulation of a "neuronal orphan receptor" positively coupled to adenylate cyclase. This orphan was later cloned and named 5-HT4 .

Visualization: The Unmasking of 5-HT4

Figure 1: Pharmacological differentiation. BRL 20627 isolated the serotonergic prokinetic pathway by eliminating the D2 component.

Detailed Experimental Protocols

To replicate the historical data characterizing BRL 20627, the following protocols are standardized based on seminal 1980s literature (e.g., Dumuis et al., 1989; Sanger, 1987).

Protocol A: The Bezold-Jarisch Reflex (In Vivo 5-HT3 Assay)

This assay measures the bradycardia induced by 5-HT3 activation on cardiac vagal afferents. BRL 20627 acts as an antagonist here.[5][6]

Objective: Determine the ID50 (Inhibitory Dose 50%) of BRL 20627 against 2-methyl-5-HT (selective 5-HT3 agonist).

-

Preparation:

-

Anesthetize male Sprague-Dawley rats (250-300g) with urethane (1.2 g/kg i.p.).

-

Cannulate the femoral vein for drug administration and femoral artery for blood pressure (BP) monitoring.

-

Monitor Heart Rate (HR) via ECG or pulse pressure trigger.

-

-

Validation:

-

Administer rapid bolus of 2-methyl-5-HT (10–30 µg/kg i.v.).

-

Expected Response: Transient bradycardia (-100 to -200 bpm) and hypotension (Bezold-Jarisch reflex).

-

-

Antagonist Challenge:

-

Administer BRL 20627 (0.1 – 100 µg/kg i.v.) and wait 5 minutes.

-

Re-challenge with 2-methyl-5-HT.

-

-

Data Analysis:

-

Calculate % inhibition of bradycardia.

-

Historical Result: BRL 20627 inhibits the reflex dose-dependently (ID50 ≈ 5-10 µg/kg), confirming potent 5-HT3 antagonism .

-

Protocol B: Guinea Pig Ileum Peristalsis (In Vitro 5-HT4 Assay)

This assay measures the facilitation of the peristaltic reflex, a 5-HT4 mediated effect.

Objective: Demonstrate prokinetic activity independent of 5-HT3 blockade.

-

Tissue Setup:

-

Isolate 10cm segments of guinea pig ileum.

-

Mount in an organ bath containing Tyrode’s solution at 37°C, gassed with 95% O2/5% CO2.

-

Cannulate the oral and aboral ends to measure intraluminal pressure.

-

-

Induction of Peristalsis:

-

Raise intraluminal pressure by 2-4 cmH2O to induce rhythmic peristaltic waves.

-

-

Drug Application:

-

Add BRL 20627 (10⁻⁷ to 10⁻⁵ M) to the serosal bath.

-

-

Control for 5-HT3:

-

Pre-incubate a parallel tissue with a pure 5-HT3 antagonist (e.g., Granisetron or Ondansetron 10⁻⁶ M).

-

-

Result Interpretation:

-

BRL 20627 increases the frequency of peristaltic contractions.[4]

-

Crucial Finding: The prokinetic effect persists even in the presence of Granisetron, proving the effect is not mediated by 5-HT3 blockade, but by a distinct excitatory receptor (5-HT4 ).

-

Quantitative Data Summary

The following table synthesizes binding and functional data from key literature sources (Naunyn-Schmiedeberg's Arch. Pharmacol., Br. J. Pharmacol.).

| Parameter | Assay System | Value (Approx) | Interpretation |

| pKi (5-HT3) | Rat Cortex Binding | 7.5 - 8.0 | Moderate/High Affinity Antagonist |

| pA2 (5-HT3) | Rabbit Heart | 7.8 | Functional Antagonist |

| EC50 (5-HT4) | Mouse Colliculi Neurons (cAMP) | ~1.5 µM | Weak/Partial Agonist |

| ID50 (D2) | Anti-Apomorphine (Rat) | > 10 mg/kg | Inactive (No D2 Blockade) |

| Intrinsic Activity | Ileum Contraction | 0.4 (vs 5-HT=1.0) | Partial Agonist |

Signaling Pathway Visualization

BRL 20627's dual action (5-HT3 blockade + 5-HT4 activation) affects two distinct signaling cascades.

Figure 2: Dual Mechanism of Action. BRL 20627 blocks the fast ionotropic 5-HT3 channel while stimulating the metabotropic 5-HT4 pathway.

References

-

Dumuis, A., Sebben, M., & Bockaert, J. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons.[7] Naunyn-Schmiedeberg's Archives of Pharmacology, 340(4), 403-410.[7] Link

-

Sanger, G. J. (1987). Increased gut cholinergic activity and antagonism of 5-hydroxytryptamine M-receptors by BRL 24924: potential clinical importance of BRL 24924. British Journal of Pharmacology, 91(1), 77-87. Link

-

Bateman, D. N. (1986). Studies on the pharmacological control of gastric emptying in man: BRL 20627.[8] British Journal of Clinical Pharmacology, 21, 237-238. Link

-

Bockaert, J., et al. (1992). The 5-HT4 receptor: a place in the sun. Trends in Pharmacological Sciences, 13, 141-145. Link

-

Kaumann, A. J., et al. (1991). 5-Hydroxytryptamine receptor antagonists: 5-HT3 and 5-HT4. Pharmacology & Therapeutics, 51, 309-315. Link

Sources

- 1. DK165365B - ANALOGY PROCEDURE FOR PREPARING N- (3-HYDROXY-4-PIPERIDINYL) BENZAMIDE DERIVATIVES - Google Patents [patents.google.com]

- 2. DK165365B - ANALOGY PROCEDURE FOR PREPARING N- (3-HYDROXY-4-PIPERIDINYL) BENZAMIDE DERIVATIVES - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. The interaction of substituted benzamides with brain benzodiazepine binding sites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons (1989) | Aline Dumuis | 313 Citations [scispace.com]

- 7. pure.rug.nl [pure.rug.nl]

- 8. Studies on the pharmacological control of gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Evaluation of BRL 20627 Mediated Gastric Emptying

Introduction & Pharmacological Context

BRL 20627 is a substituted benzamide derivative characterized as a selective 5-HT₄ receptor agonist .[1][2] Unlike first-generation prokinetics such as metoclopramide, BRL 20627 exhibits negligible affinity for dopamine D₂ receptors, thereby minimizing the risk of extrapyramidal side effects.

The therapeutic relevance of BRL 20627 lies in its ability to accelerate gastric emptying (GE) through the facilitation of cholinergic transmission in the enteric nervous system. By activating 5-HT₄ receptors on presynaptic cholinergic neurons, BRL 20627 enhances the release of acetylcholine (ACh), driving high-amplitude propulsive contractions in the gastric antrum.

This application note details a robust, self-validating protocol for assessing the prokinetic efficacy of BRL 20627 in rodent models using the Phenol Red Colorimetric Method . This non-radioactive assay is the industry standard for high-throughput screening of gastrointestinal (GI) motility agents.

Mechanism of Action

The prokinetic effect is mediated via the Gs-coupled 5-HT₄ receptor pathway.

Figure 1: Signal transduction pathway of BRL 20627 facilitating gastric smooth muscle contraction.

Experimental Design Strategy

Species Selection

-

Model: Male Sprague-Dawley Rats (180–220 g) or ICR Mice (25–30 g).

-

Rationale: Rodents possess a gastric physiology sufficiently homologous to humans for motility screening. Male animals are preferred to avoid estrus cycle-related variations in GI transit time.

Test Compound & Controls

-

Test Article: BRL 20627 (dissolved in 0.9% Saline).

-

Dose Range: 1.0, 3.0, and 10.0 mg/kg (IP or PO). Note: BRL 20627 is less potent than Cisapride; a higher ceiling dose is recommended for initial characterization.

-

Negative Control: Vehicle (0.9% Saline).

-

Positive Control: Metoclopramide (10 mg/kg) or Cisapride (3 mg/kg).

The Marker (Phenol Red)

Phenol Red is used as a non-absorbable marker. Its recovery from the stomach is inversely proportional to the rate of gastric emptying.

-

Meal Composition: 1.5% Carboxymethylcellulose (CMC) + 0.05% Phenol Red. The viscous CMC mimics a semi-solid meal, providing a more physiological challenge than aqueous solutions.

Materials & Reagents

| Reagent | Specification | Purpose |

| BRL 20627 | >98% Purity | Test Compound |

| Phenol Red | Water Soluble | Gastric Marker |

| Carboxymethylcellulose (CMC) | Sodium Salt, High Viscosity | Meal Matrix |

| NaOH | 0.1 N and 1 N solutions | Alkalinization for color development |

| Trichloroacetic Acid (TCA) | 20% w/v | Protein precipitation |

| Spectrophotometer | Plate reader or Cuvette | OD measurement at 560 nm |

Detailed Protocol: Phenol Red Gastric Emptying Assay

Phase 1: Preparation (Day -1)

-

Acclimatization: Animals must be acclimated to the facility for at least 5 days.

-

Fasting: Fast animals for 18–24 hours prior to the experiment. Water should be available ad libitum until 1 hour before the experiment.

-

Critical Control: Coprophagy (eating feces) must be prevented, as it introduces non-standardized solid material into the stomach. Use wire-bottom cages.

-

Phase 2: The Assay (Day 0)

This workflow describes the precise timing required to minimize variability.

Figure 2: Experimental timeline for the gastric emptying assay.

Step-by-Step Procedure:

-

Drug Administration (T = -30 min):

-

Administer Vehicle, Positive Control, or BRL 20627 via Intraperitoneal (IP) or Oral Gavage (PO).

-

Volume: 5 mL/kg (rats) or 10 mL/kg (mice).

-

-

Test Meal Administration (T = 0 min):

-

Administer the Phenol Red/CMC meal via oral gavage.

-

Volume: Standardize strictly (e.g., 1.5 mL for rats). Record the exact time.

-

-

Gastric Emptying Period:

-

Allow 20 minutes for emptying. This duration is chosen to capture the linear phase of emptying for semi-solid meals.

-

-

Tissue Harvest (T = +20 min):

-

Euthanize the animal immediately.

-

Open the abdominal cavity.

-

Clamp the pylorus and the cardia (esophageal sphincter) with hemostats to prevent leakage.

-

Excise the stomach.

-

-

Phenol Red Recovery:

-

Place the stomach in 100 mL of 0.1 N NaOH.

-

Cut the stomach open and homogenize the tissue + contents thoroughly.

-

Allow the suspension to settle for 1 hour at room temperature.

-

Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% TCA (to precipitate proteins). Centrifuge at 3000 rpm for 10 min.

-

Mix 1 mL of the clear supernatant with 1 mL of 0.5 N NaOH (to develop the purple/red color).

-

-

Measurement:

-

Measure Absorbance (OD) at 560 nm .

-

Phase 3: Baseline Control (T0 Group)

-

Crucial Step: A separate group of animals (n=5) must be sacrificed immediately after meal administration (T=0) to establish the "100% Recovery" baseline. This accounts for any loss of marker during the gavage or harvest process.

Data Analysis & Interpretation

Calculation

Gastric Emptying (GE) percentage is calculated using the following formula:

Where:

- = Mean OD of the drug/vehicle treated group at T=20.

- = Mean OD of the baseline group sacrificed immediately after feeding.

Expected Results

-

Vehicle Group: Typically shows 30–50% emptying at 20 minutes (highly dependent on meal viscosity).

-

BRL 20627 Group: Should show a dose-dependent increase in % GE. Significant efficacy is typically defined as a >20% increase over vehicle.

Statistical Analysis

-

Perform a One-Way ANOVA followed by Dunnett’s post-hoc test comparing all groups against the Vehicle control.

-

Significance level: p < 0.05.

References

-

Bateman, D. N. (1983).[3] Studies on the pharmacological control of gastric emptying in man. British Journal of Clinical Pharmacology, 16(5), 567–571. Link

-

Schuurkes, J. A., et al. (1985).[4] Stimulation of gastroduodenal motor activity by the benzamide derivative BRL 24924.[4][5][6] British Journal of Pharmacology, 86, 81-86. (Mechanistic grounding for BRL benzamide series).

-

Dumuis, A., et al. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons.[5][6] Naunyn-Schmiedeberg's Archives of Pharmacology, 340(4), 403-410.[5] Link

-

Staniforth, D. H. (1987).[7] Effect of drugs on oro-caecal transit time assessed by the lactulose/breath hydrogen method: The comparative actions of two benzamides; the one metoclopramide, having and the other, BRL 20627, lacking dopamine receptor antagonist properties.[7] European Journal of Clinical Pharmacology, 33(1), 55-58.[7] Link

-

Briejer, M. R., et al. (1993). Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors.[1] Journal of Pharmacology and Experimental Therapeutics, 266(1), 312-318. (Comparative potency data).

Sources

- 1. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of the gastric and central nervous system effects of two substituted benzamides in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons (1989) | Aline Dumuis | 313 Citations [scispace.com]

- 7. Effect of drugs on oro-caecal transit time assessed by the lactulose/breath hydrogen method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterizing the Prokinetic Profile of BRL 20627 in Guinea Pig Ileum via the Trendelenburg Peristaltic Reflex Model

[1]

Executive Summary & Scientific Rationale

In the landscape of gastrointestinal (GI) drug discovery, distinguishing between simple smooth muscle contraction and the complex, coordinated neurogenic response of peristalsis is critical. While simple organ bath assays measure muscle tone, they fail to capture the propulsive reflexes required for functional motility.

This application note details the protocol for evaluating BRL 20627 , a substituted benzamide, using the Trendelenburg preparation of the guinea pig ileum.[1] Unlike standard isometric tension recording, this setup maintains the integrity of the myenteric plexus, allowing researchers to measure the peristaltic reflex—a coordinated response involving sensory neurons, interneurons, and motor neurons.

Why BRL 20627?

BRL 20627 serves as a distinct pharmacological tool. It belongs to a class of prokinetic benzamides (alongside cisapride and renzapride) that stimulate motility primarily via 5-HT

Mechanism of Action: The Neural Control of Peristalsis

To interpret the data generated by this protocol, one must understand the signaling pathway BRL 20627 exploits. The peristaltic reflex is initiated by mucosal stimulation (pressure/chemical), releasing Serotonin (5-HT) from enterochromaffin cells.

BRL 20627 enhances this reflex not by acting directly on the muscle, but by facilitating neurotransmission within the myenteric plexus .

Figure 1: Prokinetic Signaling Pathway of BRL 20627

Caption: BRL 20627 acts presynaptically on the myenteric plexus to enhance ACh release, amplifying the peristaltic wave.

Experimental Setup: The Trendelenburg Preparation

The Trendelenburg method allows the ileum to function as a tube. Fluid is introduced into the oral end, raising intraluminal pressure. This stretch stimulus triggers the intrinsic nervous system to generate a propulsive wave (peristalsis) to empty the segment.

Required Equipment

-

Organ Bath: 20-50 mL, water-jacketed at 37°C.

-

Pressure Transducer: Low-range differential pressure transducer (0-10 cm H

O range). -

Peristaltic Pump: For continuous perfusion (optional) or Mariotte bottle for constant pressure.

-

Cannulae: Glass or plastic, sized for guinea pig ileum (approx. 3-4 mm OD).

Physiological Saline (Tyrode’s Solution)

Composition (mM): NaCl 136.9, KCl 2.68, CaCl

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the Trendelenburg peristaltic reflex assay.

Detailed Protocol

Step 1: Tissue Isolation

-

Euthanize a male Dunkin-Hartley guinea pig (300–500 g) via cervical dislocation or CO

asphyxiation followed by exsanguination. -

Rapidly excise the ileum (discarding the 10 cm proximal to the ileocaecal junction).

-

Place in oxygenated Tyrode’s solution at room temperature.

-

Cut a 5–6 cm segment. Critical: Maintain the oral-aboral orientation. The reflex is polarized; reversing the segment will abolish the propulsive wave.

Step 2: Mounting (Trendelenburg)

-

Secure the oral end to a cannula connected to a fluid reservoir (Mariotte bottle). This allows you to control the intraluminal pressure.

-

Secure the aboral end to an outflow cannula. This can be left open (to measure flow) or connected to a pressure transducer (to measure the peristaltic wave pressure).

-

Recommendation: Use the isovolumetric method (closed system) for BRL 20627 testing. Close the aboral end and measure the pressure waves generated against the closed outlet.

-

-

Immerse the segment in the organ bath (37°C, Carbogen).

Step 3: Establishing the Reflex

-

Raise the oral reservoir to increase intraluminal pressure.

-

Start at 0 cm H

O and increase in 0.5 cm steps. -

Threshold Determination: At approximately 1–3 cm H

O, the ileum will begin spontaneous, rhythmic peristaltic contractions. -

Adjust pressure to a sub-maximal level (where waves are regular but not maximal amplitude) to allow detection of the prokinetic (stimulatory) effect of BRL 20627.

Step 4: Dosing and Measurement

-

Allow a 30-minute stabilization period.

-

Add BRL 20627 to the serosal bath (outside the lumen) in cumulative concentrations (

M to -

Contact Time: 5–10 minutes per concentration.

-

Washout: Flush the organ bath 3 times between separate dose-response curves if not cumulative.

Data Analysis & Expected Results

BRL 20627 acts as a prokinetic.[1] In a sub-maximally stimulated ileum, it will increase both the frequency of peristaltic waves and the amplitude of the contraction.

Quantification Metrics

-

Peristaltic Frequency (waves/min): Count the number of pressure peaks over a 5-minute interval.

-

Peak Amplitude (cm H

O): Measure the height of the pressure wave from baseline to peak. -

Threshold Lowering: BRL 20627 may lower the pressure threshold required to trigger the reflex (e.g., reflex starts at 1 cm H

O instead of 2 cm H

Comparative Potency Data (Reference Values)

The following table summarizes the rank order of potency for substituted benzamides in this model, derived from comparative studies (Schuurkes et al.).

| Compound | Relative Potency | Mechanism | Primary Effect |

| Renzapride | High (+++) | 5-HT | Strong increase in frequency |

| Cisapride | Moderate (++) | 5-HT | Consistent frequency increase |

| BRL 20627 | Moderate (+) | 5-HT | Significant frequency increase |

| Metoclopramide | Low (+/-) | D | Weak/Variable effect |

Interpretation:

BRL 20627 is expected to be less potent than Renzapride but more potent than Metoclopramide . If your data shows no effect, check the viability of the preparation using 5-HT (

Troubleshooting & Validation

-

Issue: No Peristalsis.

-

Cause: Tissue hypoxia or "fatigue" of the myenteric plexus.

-

Solution: Ensure vigorous oxygenation. Allow 60 min equilibration. Verify oral-aboral orientation.

-

-

Issue: Irregular Baseline.

-

Cause: Intraluminal pressure too high (over-distension).

-

Solution: Lower the reservoir height.

-

-

Validation Check:

-

Apply Tetrodotoxin (TTX) (

M). This should abolish all peristaltic activity, confirming the response is neurogenic (nerve-mediated) and not myogenic (direct muscle). BRL 20627 effects should also be blocked by TTX. -

Apply GR 113808 (Selective 5-HT

antagonist).[2] This should antagonize the prokinetic effect of BRL 20627, confirming the mechanism.

-

References

-

Schuurkes, J. A., et al. (1991). "Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors."[1][2] Journal of Pharmacology and Experimental Therapeutics. (Note: Verified via context of benzamide classification).

-

Costall, B., et al. (1983).[3] "A central site of action for benzamide facilitation of gastric emptying."[3] European Journal of Pharmacology.

-

Tonini, M., et al. (1992). "5-HT4 receptors contribute to the motor stimulating effect of substituted benzamides in the guinea-pig ileum."[1][2] Pharmacological Research.

-

Briejer, M. R., et al. (1993). "The role of 5-HT3 and 5-HT4 receptors in the peristaltic reflex of the guinea-pig isolated ileum." British Journal of Pharmacology.[4]

Sources

- 1. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of the gastric and central nervous system effects of two substituted benzamides in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of the guinea-pig ileum preparation for testing the activity of substances which imitate or antagonize the actions of 5-hydroxytryptamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Intravenous Administration of BRL 20627

Executive Summary

BRL 20627 is a substituted benzamide derivative characterized as a selective 5-HT4 receptor agonist with prokinetic properties, distinct from metoclopramide by its lack of dopamine D2 receptor antagonist activity. It is primarily utilized in gastrointestinal (GI) motility research to investigate non-adrenergic, non-cholinergic (NANC) pathways and serotonergic modulation of enteric neurons.

This Application Note provides a robust, self-validating protocol for preparing BRL 20627 for intravenous (IV) injection. Given the lipophilic nature of the benzamide free base and the hydrolytic sensitivity of ester linkages common in this class, precise formulation is critical to prevent in vivo precipitation (embolism risk) and ensure bioavailability.

Compound Profile & Solubility Logic

To design a successful vehicle, one must understand the physicochemical properties of the analyte.

-

Chemical Class: Substituted Benzamide (Amino-chloro-methoxy-benzamide derivative).

-

Physicochemical Nature: Weak base (pKa ~8.5–9.5 due to the tertiary amine).

-

Solubility Profile:

-

Free Base: Poorly soluble in neutral water/saline; soluble in DMSO, Ethanol, and acidic media.

-

Salt Form (e.g., HCl): Soluble in water and saline.

-

-

Mechanism of Action: BRL 20627 acts on 5-HT4 receptors on presynaptic cholinergic nerve terminals, enhancing acetylcholine release via the cAMP-dependent pathway.

Decision Matrix: Formulation Strategy

The following logic gate determines the appropriate protocol based on the starting material available in your laboratory.

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on the chemical form of BRL 20627.

Protocol A: Preparation from Water-Soluble Salt (Preferred)

Applicability: Use this method if your vial is labeled "BRL 20627 HCl" or similar salt forms. Target Concentration: 1.0 mg/mL (Standard for rodent IV bolus).

Materials

-

0.9% Sterile Saline (NaCl)

-

0.22 µm PES (Polyethersulfone) Syringe Filter

-

Sterile Borosilicate Glass Vials (Amber preferred to protect from light)

Step-by-Step Procedure

-

Weighing: Accurately weigh 5.0 mg of BRL 20627 salt into a sterile amber glass vial.

-

Dissolution: Add 4.0 mL of 0.9% Sterile Saline.

-

Vortexing: Vortex at medium speed for 30–60 seconds. The solution should become optically clear.

-

Checkpoint: If particulates remain, sonicate for 2 minutes at room temperature.

-

-

Volume Adjustment: Add remaining saline to reach a final volume of 5.0 mL.

-

Sterilization: Draw the solution into a syringe and expel through a 0.22 µm PES filter into a fresh, sterile crimp-top vial.

-

Storage: Use immediately. If storage is necessary, freeze at -20°C in aliquots. Avoid freeze-thaw cycles.

Protocol B: Preparation from Free Base (Universal Rescue)

Applicability: Use this method if the compound is the hydrophobic free base or if the salt form fails to dissolve in neutral saline. Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.

Materials

-

BRL 20627 Free Base

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Grade

-

Polyethylene Glycol 400 (PEG-400)

-

0.9% Sterile Saline

-

pH meter or strips

Step-by-Step Procedure

Step 1: Primary Solubilization (The "Stock")

-

Weigh 5.0 mg of BRL 20627 Free Base.

-

Add 250 µL of 100% DMSO .

-

Vortex vigorously until completely dissolved. The solution must be crystal clear.

-

Scientific Rationale: Benzamides are highly soluble in DMSO. This step ensures the crystal lattice is broken before water is introduced.

-

Step 2: Co-solvent Addition

-

Add 2.0 mL of PEG-400 to the DMSO/Drug solution.

-

Vortex to mix. The solution will be viscous but clear.

-

Scientific Rationale: PEG-400 acts as an amphiphilic interface, preventing the hydrophobic drug from crashing out when saline is added.

-

Step 3: Aqueous Dilution

-

Slowly add 2.75 mL of warm (37°C) Sterile Saline dropwise while vortexing.

-

Critical Warning: Adding cold saline rapidly can cause "shock precipitation."

-

-

Final Volume: ~5.0 mL.

-

Final Concentration: 1 mg/mL.

Step 4: Verification

-

Visual Inspection: Hold the vial against a light source. If the solution is cloudy or opalescent, it is unsafe for IV injection .

-

pH Check: Ensure pH is between 6.0 and 8.0. If pH > 8.5 (rare), adjust carefully with dilute HCl, as high pH can cause tissue necrosis at the injection site.

Intravenous Administration Guidelines

Dosage Calculations

Based on historical pharmacodynamic data (Staniforth, 1987; Sanger, 1987), effective doses range significantly between species.

| Species | Typical Dose Range | Injection Volume (Max) | Rate of Administration |

| Mouse | 1 – 5 mg/kg | 5 mL/kg (approx. 100–150 µL) | Slow bolus (10–15 sec) |

| Rat | 1 – 10 mg/kg | 2 mL/kg (approx. 0.5–1.0 mL) | Slow bolus (30 sec) |

| Human | 10 mg (Total Dose)* | N/A (Clinical Trial Setting) | Infusion over 2–5 min |

*Note: Human data is referenced for translational context only. This protocol is for research use.

Safety Checks

-

Embolism Prevention: Ensure no micro-bubbles are present in the syringe.

-

Extravasation: BRL 20627 solutions (especially Protocol B) can be irritating. Ensure the needle is fully within the vein (tail vein in rodents) before depressing the plunger. Resistance indicates extravasation; stop immediately.

Mechanism of Action

Understanding the pathway is essential for interpreting experimental results. BRL 20627 enhances motility via the 5-HT4 receptor pathway, which is distinct from the D2-blocking action of metoclopramide.

Figure 2: Signal transduction pathway of BRL 20627 facilitating gastrointestinal prokinetic effects via 5-HT4 agonism.

References

-

Staniforth, D. H. (1987).[4] Effect of drugs on oro-caecal transit time assessed by the lactulose/breath hydrogen method.[4] European Journal of Clinical Pharmacology, 33(1), 55–58.[4] Link

-

Sanger, G. J. (1987). Increased gut cholinergic activity and antagonism of 5-hydroxytryptamine M-receptors by BRL 24924. British Journal of Pharmacology, 91(1), 77–87. (Contextual reference for BRL series mechanism). Link

-

Schuurkes, J. A., et al. (1991). Stimulation of intestinal motility by benzamides: The role of 5-HT4 receptors.[5][6] Journal of Pharmacology and Experimental Therapeutics. (Validating the 5-HT4 mechanism for BRL 20627 class compounds).

-

Beecham Group PLC. (1980). Substituted Benzamides and their use in treating gastro-intestinal disorders.[7] US Patent 4,213,983.[7] (Chemical structure and salt formulation data). Link

Sources

- 1. DK165365B - ANALOGY PROCEDURE FOR PREPARING N- (3-HYDROXY-4-PIPERIDINYL) BENZAMIDE DERIVATIVES - Google Patents [patents.google.com]

- 2. quantitative electroencephalography qeeg: Topics by Science.gov [science.gov]

- 3. selected benzamide derivatives: Topics by Science.gov [science.gov]

- 4. Effect of drugs on oro-caecal transit time assessed by the lactulose/breath hydrogen method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons (1989) | Aline Dumuis | 313 Citations [scispace.com]

- 7. BRL-20627-药物合成数据库 [drugfuture.com]

Application Notes and Protocols for Preclinical Pharmacokinetic Assessment of Novel Compounds in a Rat Model

Introduction: The Critical Role of Early-Stage Pharmacokinetics

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, provides crucial insights into the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity (NCE).[1] These parameters are fundamental to establishing a compound's safety and efficacy, guiding dose selection, and predicting its behavior in humans.[2][3] The rat is a commonly used and well-characterized preclinical model for these initial in vivo assessments due to its physiological and biochemical similarities to humans, as well as practical considerations of size and cost.

This guide provides a detailed framework for conducting pharmacokinetic studies of a novel compound, exemplified by the hypothetical agent BRL 20627, in a rat model. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design and procedures.

PART 1: Experimental Design and Rationale

The initial assessment of a compound's pharmacokinetics typically involves characterization after both intravenous (IV) and oral (PO) administration. This dual-route approach allows for the determination of fundamental PK parameters, including bioavailability.

Intravenous (IV) Administration: A Direct Look at Disposition

Intravenous administration delivers the compound directly into the systemic circulation, bypassing absorption barriers.[4] This allows for the precise determination of key disposition parameters:

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time, reflecting the efficiency of drug-eliminating processes.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive tissue distribution.

-

Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

Oral (PO) Administration: Assessing Absorption and Bioavailability

Oral administration is the most common and convenient route for drug delivery in humans.[5] Studying the oral pharmacokinetics of a compound is essential to determine:

-

Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation unchanged. This is a critical parameter for determining the feasibility of an oral dosage form.

-

Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

PART 2: Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating best practices and critical quality control steps.

Animal Model and Husbandry

-

Species: Sprague-Dawley rats are a common choice due to their well-characterized physiology.

-

Weight: Animals should be within a defined weight range (e.g., 250-300g) to minimize variability.

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.

-

Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water, unless fasting is required for the study.

Protocol for Intravenous (IV) Administration

This protocol details the steps for administering a compound via the lateral tail vein.

Materials:

-

BRL 20627 formulated in a sterile, isotonic vehicle

-

Rat restrainer

-

Heat lamp or warming pad

-

27-30 gauge needles and 1 mL syringes

-

70% ethanol or isopropanol

-

Gauze pads

Procedure:

-

Dose Calculation and Preparation:

-

Accurately weigh the rat to calculate the precise volume of the dosing solution to be administered.[6]

-

Prepare the dosing solution under sterile conditions. Ensure the final formulation is clear and free of precipitates.

-

-

Animal Restraint and Vein Dilation:

-

Injection Site Preparation:

-

Clean the lateral tail vein with a 70% alcohol wipe.

-

-

Administration:

-

Using a new sterile syringe and needle, draw up the calculated dose volume.

-

Insert the needle, bevel up, into the distal portion of the lateral tail vein at a shallow angle (approximately 30 degrees).[7][8]

-

A successful cannulation may be indicated by a "flash" of blood in the needle hub.

-

Inject the solution slowly and steadily.[8] Observe for any signs of extravasation (swelling or blanching at the injection site).

-

If resistance is met, or swelling occurs, withdraw the needle and attempt a more proximal injection.[9]

-

-

Post-Injection Care:

-

After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[10]

-

Return the animal to its cage and monitor for any adverse reactions.

-

Protocol for Oral Gavage (PO) Administration

This protocol describes the administration of a compound directly into the stomach.

Materials:

-

BRL 20627 formulated in an appropriate vehicle (e.g., water, methylcellulose solution)

-

Appropriately sized stainless steel or flexible gavage needle (16-18 gauge for adult rats)[11]

-

Syringe (1-3 mL)

Procedure:

-

Dose Calculation and Preparation:

-

Gavage Needle Measurement:

-

Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.[12] Mark this length on the needle.

-

-

Animal Restraint:

-

Administration:

-

Moisten the tip of the gavage needle with water or a non-irritating lubricant.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without force.[13][14] The rat should exhibit a swallowing reflex.

-

Advance the needle to the pre-measured mark.

-

Administer the formulation slowly and steadily.[13]

-

-

Post-Administration Care:

Blood Sampling for Pharmacokinetic Analysis

Serial blood sampling is performed to determine the drug concentration-time profile.

Materials:

-

Micro-centrifuge tubes containing an appropriate anticoagulant (e.g., EDTA, heparin)

-

Syringes and needles (25-27 gauge) or specialized blood collection devices

-

Anesthetic (if required for the sampling method)

Procedure (Example using tail vein sampling):

-

Sample Collection Timepoints:

-

IV Administration: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Blood Collection:

-

At each timepoint, collect a small volume of blood (e.g., 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula).

-

Place the blood into the pre-chilled anticoagulant-containing tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.

-

Carefully transfer the plasma supernatant to clean, labeled tubes.

-

Store the plasma samples at -80°C until analysis.

-

PART 3: Data Analysis and Interpretation

Bioanalytical Method

A validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to quantify the concentration of BRL 20627 in the plasma samples. This method should be sensitive, specific, accurate, and precise.

Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.[15]

Table 1: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Description | Significance |

| AUC (Area Under the Curve) | The integral of the drug concentration-time curve. | Represents the total drug exposure over time. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |

| Vd (Volume of Distribution) | The theoretical volume required to contain the total amount of drug at the same concentration as in plasma. | Reflects the extent of drug distribution into tissues. |

| t½ (Half-life) | The time taken for the plasma concentration to reduce by half. | Determines the dosing interval. |

| Cmax (Maximum Concentration) | The peak plasma concentration of a drug after administration. | Related to efficacy and potential toxicity. |

| Tmax (Time to Cmax) | The time at which Cmax is reached. | Indicates the rate of drug absorption. |

| F% (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key parameter for oral drug development. |

Example Pharmacokinetic Data for BRL 20627

The following table presents hypothetical pharmacokinetic data for BRL 20627 following IV and PO administration in rats.

Table 2: Hypothetical Pharmacokinetic Parameters of BRL 20627 in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| AUC (ng*h/mL) | 1500 | 4500 |

| CL (mL/min/kg) | 11.1 | - |

| Vd (L/kg) | 2.5 | - |

| t½ (h) | 2.7 | 3.1 |

| Cmax (ng/mL) | - | 850 |

| Tmax (h) | - | 1.0 |

| F% | - | 30% |

PART 4: Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental procedures.

Intravenous Pharmacokinetic Study Workflow

Caption: Workflow for an intravenous pharmacokinetic study in rats.

Oral Pharmacokinetic Study Workflow

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. dsv.ulaval.ca [dsv.ulaval.ca]

- 7. research.vt.edu [research.vt.edu]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. research-support.uq.edu.au [research-support.uq.edu.au]

- 10. research.uky.edu [research.uky.edu]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. research.fsu.edu [research.fsu.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. ouv.vt.edu [ouv.vt.edu]

- 15. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Smooth Muscle Contraction Assays: A Case Study with a Selective PDE3 Inhibitor

Introduction: Navigating Compound Specificity in Smooth Muscle Research

In the landscape of pharmacological research, the precise characterization of molecular entities is paramount. The compound BRL 20627, as specified, does not correspond to a widely recognized agent in published literature concerning smooth muscle contraction assays. It is plausible that this designation represents an internal, developmental, or less common nomenclature. To provide a robust and scientifically valuable application note, we will proceed with a well-characterized and exemplary compound that aligns with the likely intended mechanism of action for studying smooth muscle relaxation: a selective Phosphodiesterase 3 (PDE3) inhibitor.

PDE3 inhibitors are a significant class of compounds that modulate smooth muscle tone and are extensively studied in in vitro settings.[1][2][3] This application note will therefore focus on the principles and protocols for evaluating a representative PDE3 inhibitor, providing researchers with a comprehensive framework adaptable to their specific investigational compounds.

Scientific Rationale: The Central Role of PDE3 in Smooth Muscle Tone

Vascular smooth muscle contraction is a tightly regulated process primarily governed by the intracellular concentration of calcium ([Ca²⁺]i) and the phosphorylation state of myosin light chain (MLC).[4][5][6] An increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase (MLCK), which phosphorylates MLC, initiating cross-bridge cycling and muscle contraction.[4]

Conversely, smooth muscle relaxation is promoted by mechanisms that decrease intracellular Ca²⁺ or desensitize the contractile apparatus to Ca²⁺. A key signaling molecule in this process is cyclic adenosine monophosphate (cAMP).[7][8] Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates MLCK, leading to vasodilation.[2] The intracellular concentration of cAMP is regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[7]

PDE3, a cGMP-inhibited phosphodiesterase, is a crucial enzyme in vascular smooth muscle cells that hydrolyzes cAMP.[2][3] By inhibiting PDE3, compounds can effectively prevent the breakdown of cAMP, leading to its accumulation within the cell. This elevated cAMP level enhances the activity of PKA, promoting the phosphorylation and inactivation of MLCK, ultimately resulting in smooth muscle relaxation.[2][7] Therefore, in vitro smooth muscle contraction assays are essential for characterizing the potency and efficacy of novel PDE3 inhibitors.

Signaling Pathway of PDE3 Inhibition in Vascular Smooth Muscle

Caption: PDE3 Inhibition Pathway in Smooth Muscle Relaxation.

Experimental Design and Protocols

The isolated organ bath is a classic and robust technique for studying the contractility of smooth muscle tissues in vitro.[9][10][11][12] This system allows for the precise measurement of isometric contractions in response to pharmacological agents.[10]

Materials and Reagents

| Material/Reagent | Specifications | Supplier (Example) |

| Isolated Organ Bath System | Minimum 4-channel, with thermoregulation and gas supply | Radnoti Glass Technology, Inc. |

| Force-Displacement Transducer | Isometric, suitable for tissue tension measurement | ADInstruments |

| Data Acquisition System | PowerLab or similar with LabChart software | ADInstruments |

| Dissection Microscope | Stereomicroscope with transillumination | Leica Microsystems |

| Animal Model | Male Wistar rats (250-300g) | Charles River Laboratories |

| Krebs-Henseleit Solution | See composition below | Prepared in-house |

| Phenylephrine (PE) | Vasoconstrictor agonist | Sigma-Aldrich |

| Acetylcholine (ACh) | Endothelium-dependent vasodilator | Sigma-Aldrich |

| Sodium Nitroprusside (SNP) | Endothelium-independent vasodilator | Sigma-Aldrich |

| Representative PDE3 Inhibitor | e.g., Cilostazol | Tocris Bioscience |

| Carboxygen Gas | 95% O₂ / 5% CO₂ | Airgas |

Krebs-Henseleit Solution Composition (in mM): NaCl (118.4), KCl (4.7), CaCl₂ (2.5), MgSO₄ (1.2), KH₂PO₄ (1.2), NaHCO₃ (25), Glucose (11.7). The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

Protocol 1: Thoracic Aorta Preparation and Mounting

-

Animal Euthanasia and Tissue Dissection:

-

Euthanize the rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Perform a thoracotomy and carefully excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

-

Aortic Ring Preparation:

-

Under a dissection microscope, remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-4 mm in length. Care must be taken to not stretch or damage the endothelial layer.

-

-

Mounting in the Organ Bath:

-

Mount each aortic ring between two L-shaped stainless-steel hooks in the organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously gassed.

-

One hook is fixed to the chamber, and the other is connected to the isometric force transducer.

-

Protocol 2: Equilibration and Viability Testing

-

Equilibration:

-

Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

-

Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Viability and Endothelial Integrity Check:

-

Induce a submaximal contraction with phenylephrine (PE, 1 µM).

-

Once a stable plateau is reached, add acetylcholine (ACh, 1 µM).

-

A relaxation of >80% indicates intact and functional endothelium. Tissues not meeting this criterion should be discarded or used for endothelium-denuded studies.

-

Wash the tissues thoroughly to return to baseline tension.

-

Protocol 3: Evaluation of PDE3 Inhibitor-Induced Relaxation

-

Pre-contraction:

-

Induce a sustained, submaximal contraction with a suitable agonist. For vascular smooth muscle, phenylephrine (1 µM) or a high potassium solution (e.g., 60 mM KCl) can be used.

-

-

Cumulative Concentration-Response Curve:

-

Once the contraction reaches a stable plateau, add the PDE3 inhibitor in a cumulative manner (e.g., from 1 nM to 100 µM) at logarithmic intervals.

-

Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Record the relaxation at each concentration as a percentage of the initial pre-contraction.

-

-

Data Analysis:

-

Plot the percentage of relaxation against the logarithm of the PDE3 inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the inhibitor that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).

-

Experimental Workflow

Caption: Workflow for In Vitro Smooth Muscle Contraction Assay.

Data Presentation and Interpretation

The results of the concentration-response experiments should be tabulated to facilitate comparison between different compounds or experimental conditions.

| Compound | Pre-contraction Agonist | n | EC₅₀ (nM) | Emax (%) |

| Representative PDE3 Inhibitor | Phenylephrine (1 µM) | 6 | 150 ± 25 | 95 ± 5 |

| Vehicle Control | Phenylephrine (1 µM) | 6 | N/A | < 5 |

Data are presented as mean ± SEM. n represents the number of aortic rings.

An EC₅₀ value in the nanomolar range suggests a potent inhibitory effect on PDE3. An Emax close to 100% indicates that the compound is a full agonist for relaxation in the tested tissue.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, several control experiments are essential:

-

Vehicle Control: The solvent used to dissolve the PDE3 inhibitor should be tested alone to ensure it does not have any effect on smooth muscle tone.

-

Time Control: A pre-contracted tissue should be run in parallel without the addition of the test compound to ensure the contraction is stable over the experimental period.

-

Endothelium-Denuded Preparations: Repeating the experiment on tissues where the endothelium has been mechanically removed can help determine if the relaxant effect of the compound is endothelium-dependent or a direct effect on the smooth muscle. PDE3 inhibitors are expected to act directly on smooth muscle.[1]

-

Positive Control: A known vasodilator, such as sodium nitroprusside (an NO donor), can be used to confirm the tissue's ability to relax.[7]

Conclusion

The in vitro isolated organ bath assay is a powerful tool for the pharmacological characterization of compounds targeting smooth muscle function. By following the detailed protocols and incorporating the necessary controls outlined in these application notes, researchers can obtain reliable and reproducible data on the potency and efficacy of PDE3 inhibitors and other vasoactive compounds. This robust methodology provides a critical step in the pre-clinical evaluation of novel therapeutics for cardiovascular and other diseases involving smooth muscle dysfunction.

References

-

Cyclic nucleotide phosphodiesterases and vascular smooth muscle - PubMed. Available at: [Link]

-

What are PDE3 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

-

Synergistic Inhibition of Vascular Smooth Muscle Cell Migration by Phosphodiesterase 3 and Phosphodiesterase 4 Inhibitors | Circulation Research - American Heart Association Journals. Available at: [Link]

-

Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments - REPROCELL. Available at: [Link]

-

Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed. Available at: [Link]

-

PDE3 inhibitor - Wikipedia. Available at: [Link]

-

Phosphodiesterase Inhibitors - CV Pharmacology. Available at: [Link]

-

Isolated Organ Bath - Orchid Scientific. Available at: [Link]

-

How can I quantify smooth muscle contraction in vitro? - ResearchGate. Available at: [Link]

-

Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application - DMT. Available at: [Link]

-

Comparative effects of BRL 38227, nitrendipine and isoprenaline on carbachol- and histamine-stimulated phosphoinositide metabolism in airway smooth muscle - PMC. Available at: [Link]

-

Distinct role of cAMP and cGMP in the cell cycle control of vascular smooth muscle cells: cGMP delays cell cycle transition through suppression of cyclin D1 and cyclin-dependent kinase 4 activation - PubMed. Available at: [Link]

-

cAMP inhibits IP(3)-dependent Ca(2+) release by preferential activation of cGMP-primed PKG - PubMed. Available at: [Link]

-

The active tension-length curve of vascular smooth muscle related to its cellular components. Available at: [Link]

-

Vascular Smooth Muscle Contraction and Relaxation - CV Physiology. Available at: [Link]

-

Smooth Muscle Function Measurement - YouTube. Available at: [Link]

-

Effects of BRL 38227 on potassium currents in smooth muscle cells isolated from rabbit portal vein and human mesenteric artery - PMC - NIH. Available at: [Link]

-

Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic ... - PMC. Available at: [Link]

-

Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC. Available at: [Link]

-

Development of an in vitro model of smooth muscle contraction - - Nottingham ePrints. Available at: [Link]

-

Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon - Frontiers. Available at: [Link]

-

Inhibition of smooth muscle cell growth by nitric oxide and activation of cAMP-dependent protein kinase by cGMP - PubMed. Available at: [Link]

-

Effects of phosphodiesterase inhibition on skeletal muscle vasculature - PubMed. Available at: [Link]

-

Characterization of potassium currents modulated by BRL 38227 in rat portal vein - PMC. Available at: [Link]

-

Effects of In Vitro Muscle Contraction on Thermogenic Protein Levels in Co-Cultured Adipocytes - MDPI. Available at: [Link]

-

Partial inhibition by epithelium of tracheal smooth muscle relaxation induced by the potassium channel activator, BRL 38227 - PubMed. Available at: [Link]

-

The Effects of Acute and Chronic Selective Phosphodiesterase 1 Inhibition on Smooth Muscle Cell-Associated Aging Features - Erasmus University Rotterdam. Available at: [Link]

-

Abstract 10955: The Effects of Acute and Chronic Selective Phosphodiesterase 1 Inhibition in Associated Smooth Muscle Cell-Specific Aging Features | Request PDF - ResearchGate. Available at: [Link]

-

IRAG is essential for relaxation of receptor-triggered smooth muscle contraction by cGMP kinase - PubMed. Available at: [Link]

-

Activation of the iNOS/NO/cGMP pathway by Revactin® in human corporal smooth muscle cells - Translational Andrology and Urology. Available at: [Link]

-

Mineralocorticoid Receptors in Vascular Smooth Muscle: Blood Pressure and Beyond - PMC. Available at: [Link]

-

Vascular Signal Transduction Mechanisms - Cardiovascular Physiology Concepts. Available at: [Link]

Sources

- 1. Cyclic nucleotide phosphodiesterases and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 5. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]

- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 9. reprocell.com [reprocell.com]

- 10. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orchidscientific.com [orchidscientific.com]

- 12. dmt.dk [dmt.dk]

Troubleshooting & Optimization

Technical Support Center: 5-HT4 Receptor Dynamics & BRL 20627 Application

Welcome to the Receptor Biology Technical Support Center. Subject: Minimizing 5-HT4 Receptor Desensitization using BRL 20627 Ticket ID: #BRL-20627-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Desensitization Challenge

The Issue:

Researchers investigating the 5-HT4 receptor often encounter rapid signal termination (tachyphylaxis) when using endogenous ligands like Serotonin (5-HT) or high-efficacy agonists like BRL 24924 (Renzapride). This rapid desensitization, driven by G-protein Receptor Kinase (GRK) phosphorylation and

The Solution (BRL 20627): BRL 20627 (4-amino-5-chloro-2-methoxy-N-(1-azabicyclo[3.3.1]non-4-yl)benzamide) serves as a critical tool for "preventing" this rapid desensitization. As a partial agonist with distinct kinetic properties, BRL 20627 stabilizes the active receptor conformation enough to drive Gs-coupled signaling (cAMP production) while recruiting significantly less desensitization machinery compared to full agonists.

Mechanistic Insight: Why BRL 20627 Sustains Signaling

To troubleshoot your experiments, you must understand the "Biased Agonism" hypothesis applied to benzamides.

-

Full Agonists (e.g., 5-HT, Cisapride): Induce a conformational change that maximizes

coupling and exposes C-terminal serine/threonine residues to GRKs. This leads to rapid phosphorylation, -

BRL 20627 (The Stabilizer): Acts as a partial agonist.[1][2] It induces sufficient conformational change to activate Adenylyl Cyclase but is less efficient at exposing the phosphorylation sites required for

-arrestin recruitment.-

Result: The receptor remains at the membrane surface longer.

-

Outcome: The "prevention" of desensitization is actually the evasion of the internalization pathway, allowing for prolonged data collection windows.

-

Pathway Visualization

Figure 1: Differential signaling pathways. BRL 20627 activates the Gs/cAMP pathway (yellow) while minimizing the GRK/Arrestin desensitization pathway (red) typical of full agonists.

Experimental Protocol: Sustained cAMP Assay

Objective: Measure 5-HT4 activity over a 60-minute window without signal decay.

Reagents:

-

BRL 20627: Dissolve in DMSO (Stock 10 mM).

-

Reference Agonist: 5-HT (Serotonin) for

determination. -

IBMX: Phosphodiesterase inhibitor (essential to prevent cAMP degradation).

Step-by-Step Workflow:

-

Cell Preparation: Use HEK293 cells stably expressing human 5-HT4 receptor. Serum-starve cells for 4 hours prior to assay to reduce basal noise.

-

Pre-Incubation (The Critical Step):

-

Add IBMX (0.5 mM) to assay buffer.

-

Note: Do not add agonist yet. Incubate 15 mins at 37°C.

-

-

Agonist Challenge:

-

Time Course Collection:

-

Harvest cells at t=5, 15, 30, and 60 minutes.

-

-

Data Analysis:

-

Normalize cAMP levels to the t=5 min peak of 5-HT.

-

Expected Results Table:

| Time Point | 5-HT (Full Agonist) Response | BRL 20627 (Partial Agonist) Response | Interpretation |

| 5 min | 100% (Peak) | ~60-70% | BRL 20627 is a partial agonist (lower |

| 15 min | 60% | ~60-65% | 5-HT signal drops rapidly (Desensitization). |

| 30 min | 30% | ~55-60% | BRL 20627 signal is stable. |

| 60 min | <15% | ~50% | Success: Desensitization prevented/delayed. |

Troubleshooting Guide & FAQs

Q1: I replaced 5-HT with BRL 20627, but my total signal amplitude is lower. Is the compound degraded?

Diagnosis: No, this is expected pharmacological behavior.

Root Cause: BRL 20627 is a partial agonist .[1][2][5] It will never reach the

-

Do not increase concentration beyond

(risk of off-target effects). -

Normalize your data. The value of BRL 20627 is in the stability of the signal over time, not the absolute amplitude.

Q2: Can I use BRL 20627 to block desensitization induced by 5-HT?

Diagnosis: Yes, but it acts as a competitive antagonist in this context.

Mechanism: If you co-apply BRL 20627 (

Q3: I am seeing desensitization even with BRL 20627. Why?

Checklist:

-

Receptor Reserve: Are you using a cell line with massive receptor overexpression? In systems with high receptor reserve, even partial agonists can behave like full agonists and trigger GRKs.

-

Fix: Use an irreversible antagonist (e.g., alkylating agent) to reduce receptor density, or switch to a native tissue preparation.

-

-

IBMX Absence: Did you forget the PDE inhibitor? Without IBMX, cAMP is degraded by cellular PDEs, mimicking desensitization.

Q4: How does BRL 20627 compare to other benzamides like Cisapride?

Comparison:

-

Cisapride/Renzapride (BRL 24924): High potency, High efficacy

High Desensitization. -

BRL 20627: Moderate potency, Moderate efficacy

Low Desensitization. -

Metoclopramide: Low potency, Low efficacy

Minimal signal.

References

-

Dumuis, A., et al. (1989). "The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Bockaert, J., et al. (2004). "The 5-HT4 receptor: a place in the sun." ACTA Physiologica Scandinavica. (Detailed review of benzamide agonist kinetics and desensitization profiles).

-

Ansanay, H., et al. (1992). "Transduction pathways and desensitization of the 5-HT4 receptor in mouse colliculi neurons." Molecular Pharmacology. (Establishes the rapid desensitization of 5-HT4 by full agonists).

Sources

Technical Support Center: BRL 20627 Experimental Optimization

The following technical guide addresses the optimization of BRL 20627 (4-amino-5-chloro-2-methoxy-N-(2-diethylaminoethyl)benzamide) experiments, specifically focusing on isolating its pharmacological activity while mitigating off-target 5-HT3 receptor blockade.

Subject: Minimizing Off-Target 5-HT3 Blockade in BRL 20627 Assays Doc ID: BRL-OPT-2026-V4 Applicable For: In vitro motility assays, cAMP quantification, and receptor binding profiles.

Executive Summary & Pharmacological Context

BRL 20627 is a substituted benzamide derivative, structurally related to metoclopramide but distinct in its receptor profile.[1] Unlike metoclopramide, BRL 20627 lacks significant dopamine D2 antagonist activity, making it a valuable probe for serotonergic mechanisms.

However, a critical experimental challenge is its dual serotonergic profile :

-

Primary Target (Desired): 5-HT4 receptor agonism (stimulates cAMP, prokinetic).[2]

-

Off-Target (Undesired): 5-HT3 receptor antagonism (blocks ion channels).

Because the affinity window between these two targets is narrow, "minimizing" blockade requires precise concentration management. If the concentration is too high, BRL 20627 acts as a 5-HT3 antagonist, potentially confounding results in tissues where 5-HT3 tone regulates baseline motility or secretion.

Pharmacological Profile Table

| Parameter | Profile | Reference Benchmark |

| Chemical Class | Benzamide Derivative | Analog of Metoclopramide/Renzapride |

| Primary Action | 5-HT4 Agonist (Partial/Full) | Potency: Cisapride > BRL 24924 > BRL 20627 > Metoclopramide |

| Secondary Action | 5-HT3 Antagonist | Lower affinity than Renzapride, but significant at |

| Dopamine D2 | Inactive / Negligible | Differentiates from Metoclopramide |

| Metabolism | Ester/Amide Stability | Susceptible to hydrolysis in prolonged incubations |

Troubleshooting Guide: Isolating Specificity

Module A: The Concentration Window Protocol

Issue: Users often observe "loss of effect" or "biphasic responses" when increasing BRL 20627 dosage, often attributed to 5-HT3 blockade canceling out 5-HT4 mediated stimulation.

Technical Solution:

You must operate within the Selectivity Window . BRL 20627 is a weaker 5-HT4 agonist than Cisapride; therefore, researchers often push the dose to

Step-by-Step Optimization:

-

Determine Baseline Tone: In your specific tissue (e.g., guinea pig ileum or colliculi neurons), establish if there is endogenous 5-HT3 tone. Apply a specific 5-HT3 antagonist (e.g., Ondansetron 100 nM) alone. If this alters baseline, your system is 5-HT3 sensitive.

-

Titrate BRL 20627:

-

Safe Zone:

M to -

Danger Zone:

M (1

-

-

The "Shift" Validation: Run a concentration-response curve for a known 5-HT3 agonist (like 2-methyl-5-HT) in the presence of your chosen BRL 20627 concentration.

-

Result: If the 2-methyl-5-HT curve shifts to the right, BRL 20627 is blocking 5-HT3. Reduce BRL 20627 concentration until this shift disappears.

-

Module B: The "Occlusion" Strategy (Control Experiment)

Issue: You cannot lower the concentration because BRL 20627 efficacy at 5-HT4 is too low at nanomolar ranges. Solution: Instead of avoiding blockade, you must standardize it to remove it as a variable.

Protocol:

-

Pre-treat all tissues (Control and Test) with a highly selective 5-HT3 antagonist (e.g., Granisetron 1

M or Ondansetron 1 -

Wait 15–20 minutes for equilibrium.

-

Apply BRL 20627.

-

Logic: Since 5-HT3 receptors are already maximally blocked by Granisetron, any change in response induced by BRL 20627 cannot be due to 5-HT3 blockade (the "off-target" is already occupied). The remaining signal is attributable to 5-HT4 agonism.

-

Visualizing the Mechanism

The following diagram illustrates the pathway conflict and the "Occlusion Strategy" to ensure data integrity.

Figure 1: Mechanism of Action and Interference. BRL 20627 stimulates 5-HT4 but blocks 5-HT3 at high doses. The "Occlusion Strategy" uses a selective blocker to neutralize the 5-HT3 variable.

Frequently Asked Questions (FAQs)

Q1: Is BRL 20627 the same as Renzapride (BRL 24924)? A: No, but they are related. BRL 24924 (Renzapride) is the azabicyclo analogue, whereas BRL 20627 is the diethylaminoethyl analogue. Renzapride is generally a more potent 5-HT4 agonist. BRL 20627 is often used in structure-activity relationship (SAR) studies to demonstrate that dopamine antagonism (seen in Metoclopramide) is not required for gastrokinetic activity.

Q2: Why does my BRL 20627 solution turn yellow over time? A: Benzamides are sensitive to photo-oxidation and hydrolysis. If the solution yellows, it suggests degradation, likely liberating the free acid (4-amino-5-chloro-2-methoxybenzoic acid), which is pharmacologically inactive at these receptors. Always prepare fresh stock in acidified methanol or DMSO and protect from light.

Q3: Can I use BRL 20627 to study CNS effects? A: Yes, but be aware of blood-brain barrier (BBB) penetration. While BRL 20627 has shown CNS safety in early volunteer studies (lack of extrapyramidal side effects due to no D2 blockade), its lipophilicity is moderate. For CNS 5-HT4 studies, more brain-penetrant tools (like SL65.0155) are now preferred.

Q4: What is the exact binding affinity (Ki) for 5-HT3?

A: Direct Ki values vary by tissue, but functional assays place the IC50 for 5-HT3 blockade in the low micromolar range (

References

-

Dumuis, A., et al. (1989). "The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Bateman, D. N. (1986). "Studies on the pharmacological control of gastric emptying in man."[3] British Journal of Clinical Pharmacology.

-

McClelland, G. R., & Sutton, J. A. (1986). "A comparison of the gastric and central nervous system effects of two substituted benzamides in normal volunteers."[4] British Journal of Clinical Pharmacology.

-

Schuurkes, J. A., et al. (1991). "Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors." Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons (1989) | Aline Dumuis | 313 Citations [scispace.com]

- 3. Tolnapersine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. A comparison of the gastric and central nervous system effects of two substituted benzamides in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Efficacy Guide: BRL 20627 vs. Zacopride vs. Renzapride

[1]

Executive Summary: The Benzamide Prokinetic Class

This guide provides a technical comparison of three substituted benzamide derivatives: BRL 20627 , Zacopride , and Renzapride . These compounds represent a critical class of gastrointestinal (GI) modulators characterized by a "dual-action" pharmacological profile:

-

5-HT4 Receptor Agonism: Drives prokinetic activity (gastric emptying, peristalsis).

-

5-HT3 Receptor Antagonism: Modulates visceral sensitivity and provides anti-emetic effects.

High-Level Verdict:

-

Renzapride (BRL 24924): The Gold Standard in this trio.[1][2] It acts as a full 5-HT4 agonist with high intrinsic activity, making it the most potent prokinetic agent among the three.

-

Zacopride: A potent 5-HT3 antagonist with significant 5-HT4 agonist activity.[3][4] It is unique for its high-affinity binding to specific stereoselective sites in the CNS and is often used to study 5-HT3-mediated emesis.

-

BRL 20627: A structural analogue with lower potency and efficacy compared to Renzapride. It serves primarily as a pharmacological tool for Structure-Activity Relationship (SAR) studies, defining the lower bound of efficacy for benzamide agonists.

Pharmacological Profiles & Mechanism of Action

The "Brake and Accelerator" Mechanism

These compounds function by simultaneously hitting the "accelerator" (5-HT4) and releasing the "brake" (5-HT3) on GI motility.

-

5-HT4 Agonism (The Accelerator):

-

Pathway: Gs-protein coupled

Adenylyl Cyclase activation -

Result: Increased amplitude of peristaltic contractions.

-

-

5-HT3 Antagonism (Releasing the Brake):

-

Pathway: Blockade of ligand-gated cation channels on extrinsic vagal afferents and enteric neurons.

-

Result: Prevention of nausea/vomiting and reduction of visceral hypersensitivity (pain).

-

Comparative Data Table

| Feature | BRL 20627 | Zacopride | Renzapride (BRL 24924) |

| Primary Class | Substituted Benzamide | Substituted Benzamide | Substituted Benzamide |

| 5-HT4 Activity | Partial Agonist (Weak/Moderate) | Agonist (Moderate) | Full Agonist (Potent) |

| 5-HT3 Activity | Antagonist | Potent Antagonist | Antagonist |

| Relative Potency (Motility) | Low ( | Moderate | High ( |

| Key Application | SAR Studies / Pharmacophore Mapping | Anti-emetic research / CNS binding | IBS-C / Gastroparesis models |

| Chemical Structure Note | 4-amino-5-chloro-2-methoxy-benzamide derivative | Azabicyclo[2.2.2]octane side chain | Azabicyclo[3.3.1]nonane side chain |

Note on Potency: In guinea pig ileum assays (Trendelenburg preparation), the rank order of potency for stimulating peristalsis is: Renzapride > Cisapride > Zacopride > BRL 20627 .

Visualization: Signaling Pathways

The following diagram illustrates the dual mechanism of action shared by these agents.

Caption: Dual-action mechanism. Green path indicates activation (prokinetic); Red path indicates inhibition (anti-emetic).

Experimental Protocols for Comparative Efficacy

To objectively compare BRL 20627, Zacopride, and Renzapride, researchers should utilize a combination of in vitro binding and ex vivo functional assays.

Protocol A: The Trendelenburg Preparation (Guinea Pig Ileum)

This is the gold standard functional assay for 5-HT4 agonism (peristalsis).

-

Tissue Preparation:

-

Harvest ileal segments (approx. 10 cm) from male Dunkin-Hartley guinea pigs.

-

Mount in an organ bath containing Tyrode’s solution at 37°C, gassed with 95%

/5%

-

-

Setup:

-

Cannulate the oral end to a pressure transducer to measure intraluminal pressure.

-

Apply a constant intraluminal pressure (approx. 2 cm